Aniline nitrate

Description

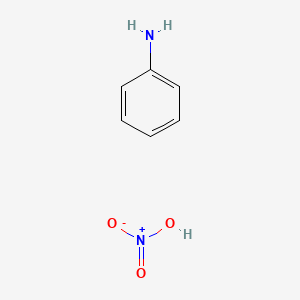

Structure

2D Structure

Properties

IUPAC Name |

aniline;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5H,7H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQAPPPKAMUNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-53-3 (Parent) | |

| Record name | Anilinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-15-4 | |

| Record name | Benzenamine, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4E2X9L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines

Abstract: This technical guide provides a comprehensive examination of the reaction between aniline and nitric acid, a process that can follow two distinct chemical pathways: a simple acid-base reaction to form aniline nitrate (anilinium nitrate), or a more complex electrophilic aromatic substitution to yield nitroaniline isomers. The guide details the underlying mechanisms, reaction conditions that favor each pathway, and common side reactions. It offers detailed experimental protocols for the synthesis of both anilinium nitrate and, more specifically, p-nitroaniline, a commercially significant isomer. The challenges associated with the direct nitration of aniline, such as the formation of meta-isomers and oxidation byproducts, are discussed, along with the common industrial strategy of using a protecting group to achieve regioselective synthesis. Quantitative data, including product distributions and spectroscopic characterizations, are summarized for clarity. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of aniline chemistry.

Core Concepts: Aniline's Dual Reactivity with Nitric Acid

Aniline's reaction with nitric acid is fundamentally dictated by the reaction conditions. The basic amino group (-NH₂) can act as a proton acceptor in an acid-base reaction, or it can act as a powerful activating group that directs electrophilic attack on the aromatic ring.

-

Acid-Base Reaction (Salt Formation): In the presence of dilute nitric acid and typically at cold temperatures, aniline acts as a base.[1] The amino group is protonated by nitric acid to form the anilinium cation, with the nitrate ion acting as the counter-ion, yielding anilinium nitrate salt.[1][2] The chemical equation for this reaction is: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻[2].

-

Electrophilic Aromatic Substitution (Nitration): Under strong acidic conditions, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid, an electrophilic aromatic substitution occurs.[3] This "nitrating mixture" generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.[2][3] However, the strong acidity protonates the aniline's amino group, converting it into the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which complicates the reaction and leads to a mixture of products, including a significant amount of meta-nitroaniline.[3][4] Furthermore, concentrated nitric acid is a strong oxidizing agent and can oxidize aniline to products like p-benzoquinone.[5][6]

Synthesis Mechanism I: Anilinium Nitrate (Salt Formation)

The formation of anilinium nitrate is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H⁺) from nitric acid.

Caption: Mechanism of Anilinium Nitrate Salt Formation.

Experimental Protocol: Synthesis of Anilinium Nitrate

This protocol is adapted from standard laboratory procedures for acid-base salt formation.[1][2]

-

Dissolution: Dissolve a measured quantity of pure aniline in heated deionized water in a suitable reaction vessel.

-

Acid Addition: While stirring the aniline solution, slowly and carefully add a stoichiometric amount of 65% nitric acid.

-

Temperature Control: Maintain the reaction temperature below 80°C throughout the addition to prevent unwanted oxidative side reactions.[2] The reaction is exothermic and may require external cooling (e.g., an ice bath) to manage.[2]

-

Crystallization: Cool the resulting solution slowly to room temperature, and then further in an ice bath to induce crystallization of the anilinium nitrate salt.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold water or ethanol to remove any unreacted starting materials, and then dry them thoroughly.

Synthesis Mechanism II: Nitration of Aniline

The direct nitration of aniline is a multi-step electrophilic aromatic substitution reaction.[3]

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Protonation of Aniline: In the highly acidic medium, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[3][4]

-

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring. Because the anilinium group (-NH₃⁺) is strongly deactivating and meta-directing, a substantial amount of the meta-nitroaniline is formed.[3][4] Some nitration still occurs on the small amount of unprotonated aniline present in equilibrium, which is strongly ortho-, para-directing, leading to a mixture of isomers.[3]

-

Re-aromatization: The resulting intermediate, known as a sigma complex or arenium ion, loses a proton to regenerate the aromaticity of the ring, yielding the nitroaniline product.[3]

Caption: Pathways in the direct nitration of aniline.

Controlled Synthesis of p-Nitroaniline via Acetanilide

To avoid the formation of meta-isomers and oxidation products, the highly activating amino group is temporarily protected as an amide (acetanilide). This strategy allows for a clean, high-yield synthesis of p-nitroaniline.[3][7][8]

-

Protection: Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, preventing polysubstitution and oxidation.

-

Nitration: The acetanilide is then nitrated with a mixture of nitric and sulfuric acid. Due to steric hindrance from the bulky acetamido group, the nitration occurs predominantly at the para position.

-

Deprotection: The resulting p-nitroacetanilide is hydrolyzed using aqueous acid or base to remove the acetyl group, yielding the final p-nitroaniline product.[7][8]

Caption: Experimental workflow for p-nitroaniline synthesis.

Experimental Protocol: Synthesis of p-Nitroaniline

This protocol is a generalized procedure based on common multi-step organic syntheses.[7][8]

Step 1: Preparation of Acetanilide [8]

-

In a flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Warm the solution to approximately 50°C and add 4 mL of acetic anhydride.

-

Immediately add a solution of sodium acetate to neutralize the HCl and catalyze the reaction.

-

Stir for 10-15 minutes as the acetanilide precipitates. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water.

Step 2: Nitration of Acetanilide [7]

-

Add 2.7 g of dry acetanilide to 5 mL of concentrated sulfuric acid in a flask, stirring until dissolved. Cool the solution in an ice bath to 0-5°C.

-

Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, let the mixture stand for 20-30 minutes.

-

Pour the reaction mixture onto 25 mL of crushed ice and water. The p-nitroacetanilide will precipitate as a solid.

-

Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide [7]

-

Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.

-

Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.

-

Cool the solution in an ice bath. The p-nitroaniline will precipitate.

-

Carefully neutralize the excess acid by adding concentrated aqueous ammonium hydroxide in portions until the solution is alkaline.[7]

-

Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Summary

Table 1: Physical and Chemical Properties of Anilinium Nitrate

| Property | Value | Reference |

| CAS Number | 542-15-4 | [2][9] |

| Molecular Formula | C₆H₈N₂O₃ | [9] |

| Molecular Weight | 156.14 g/mol | [2][9] |

| Appearance | Crystalline solid | [10] |

| Crystal System | Orthorhombic | [10] |

Table 2: Typical Product Distribution in Direct Nitration of Aniline

| Product | Yield | Rationale |

| p-Nitroaniline | Low | Formed from unprotonated aniline |

| o-Nitroaniline | Very Low | Formed from unprotonated aniline, sterically hindered |

| m-Nitroaniline | High (~47%) | Formed from the protonated anilinium ion (-NH₃⁺)[4] |

| Oxidation Products | Variable | Due to the strong oxidizing nature of nitric acid[6] |

Table 3: Key Spectroscopic Data for Anilinium Nitrate

| Vibrational Mode | Wavenumber (cm⁻¹) - Infrared (IR) | Wavenumber (cm⁻¹) - Raman | Reference |

| N-H Stretching | High-frequency region | Not specified | [2] |

| Aromatic C-H Stretching | > 3000 | Not specified | [2] |

| NO₃⁻ Antisymmetric Stretch | 1340 | 1344 | [10] |

| NO₃⁻ Symmetric Stretch | 1038, 1031 | 1035 | [10] |

| NO₃⁻ Out-of-plane Bend | 847, 822 | Not specified | [10] |

References

- 1. How are nitrates of aniline prepared? | Filo [askfilo.com]

- 2. This compound | 542-15-4 | Benchchem [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Aniline reacts with conc. HNO_3 to give | Filo [askfilo.com]

- 6. Aniline reacts with conc. \\[\\;{\\text{HN}}{{\\text{O}}_{\\text{3}}}\\] to give:-\n \n \n \n \n [vedantu.com]

- 7. Aromatic Nitration [cs.gordon.edu]

- 8. scribd.com [scribd.com]

- 9. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Aniline nitrate chemical properties and structure

Aniline nitrate, with the chemical formula C₆H₈N₂O₃, is an organic salt formed from the reaction of aniline, the simplest aromatic amine, with nitric acid.[1][2] This compound is of interest to researchers due to its layered crystal structure and the extensive hydrogen bonding network that governs its solid-state properties.[3] Its study provides insights into the interactions between organic cations and inorganic anions, which is relevant in the fields of materials science and crystal engineering.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 190°C.[4] As a salt, it exhibits significantly different properties compared to its parent molecule, aniline, which is an oily liquid at room temperature.[5] The formation of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻) leads to a compound that is soluble in water.[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [4] |

| Molar Mass | 156.14 g/mol | [1] |

| Melting Point | ~190°C (rough estimate) | [4] |

| Boiling Point | ~280.35°C (rough estimate) | [4] |

| Density | ~1.356 g/cm³ | [4] |

| CAS Number | 542-15-4 | [1] |

Molecular and Crystal Structure

The structure of this compound is characterized by the ionic interaction between the anilinium cation and the nitrate anion.[3] The anilinium cation is formed by the protonation of the amino group of the aniline molecule.[2]

Formation of this compound

Single-crystal X-ray diffraction studies have revealed that the crystal structure of this compound consists of alternating organic and inorganic layers. The organic layers are composed of the aromatic phenyl groups of the anilinium cations, while the inorganic layers contain the ammonium groups (-NH₃⁺) and the nitrate anions (NO₃⁻).[3]

A defining feature of the crystal structure is the extensive network of hydrogen bonds.[2] These are primarily N-H···O interactions between the hydrogen atoms of the anilinium's ammonium group and the oxygen atoms of the nitrate anion.[2][3] These hydrogen bonds create a robust, three-dimensional network that links the cations and anions, significantly influencing the compound's stability and physical properties.[2]

Hydrogen Bonding in this compound

Spectroscopic Properties

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable techniques for investigating the vibrational modes of this compound. The spectra are a composite of the vibrations from the anilinium cation and the nitrate anion.[2]

Key Vibrational Modes of this compound [6]

| Vibrational Mode | Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment |

| C-H Stretch | 3108-2970 | - | Phenyl Ring |

| N-O Stretch (antisymmetric) | 1340, 1306 | 1344 | NO₃⁻ Anion |

| N-O Stretch (symmetric) | 1038, 1031 | 1035 | NO₃⁻ Anion |

| Ring Breathing | 1005 | 1004 | Phenyl Ring |

| N-O Bending | 749, 620 | 750 | NO₃⁻ Anion |

The formation of N-H···O hydrogen bonds typically results in a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR spectrum.[2]

Experimental Protocols

Synthesis of this compound

The most direct method for synthesizing this compound is through the acid-base reaction between aniline and nitric acid.[2]

Materials:

-

Aniline (C₆H₅NH₂)

-

Nitric acid (HNO₃, 65%)

-

Deionized water

-

Ice bath

-

Reaction flask

-

Stirring apparatus

Procedure: [2]

-

Dissolve aniline in heated deionized water in a reaction flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

While stirring, slowly and carefully add 65% nitric acid to the aniline solution. The addition should be dropwise to control the exothermic reaction and maintain a temperature below 80°C to prevent unwanted oxidative side reactions.

-

Continue stirring for a period to ensure the reaction goes to completion.

-

The this compound product will precipitate out of the solution upon cooling.

-

The crystals can be collected by filtration, washed with a small amount of cold water, and then dried.

Experimental Workflow for this compound

Characterization Methods

-

Single-Crystal X-ray Diffraction: This is the primary technique used to determine the precise crystal structure, including bond lengths, bond angles, and the arrangement of ions in the crystal lattice.[3]

-

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present and to study the effects of hydrogen bonding on the molecular vibrations.[6]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and to investigate the occurrence of any phase transitions.[6]

References

- 1. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 542-15-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Aniline Nitrate: A Technical Guide for Researchers

CAS Number: 542-15-4

This technical guide provides an in-depth overview of Aniline Nitrate, including its chemical and physical properties, available safety data, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals.

Core Data Summary

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 542-15-4 | N/A |

| Molecular Formula | C₆H₈N₂O₃ | N/A |

| Molecular Weight | 156.14 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Melting Point | Approximately 190°C (decomposes) | N/A |

| Solubility | Soluble in water | N/A |

Safety and Toxicity Data

Note: The following data is primarily for Aniline, the parent compound of this compound. Specific toxicological data for this compound is limited. Researchers should handle this compound with extreme caution, assuming it possesses hazards similar to or greater than aniline and is a strong oxidizing agent due to the nitrate group.

| Hazard Category | Data for Aniline (CAS: 62-53-3) | Source(s) |

| Acute Oral Toxicity (LD50) | 250 mg/kg (Rat) | [1] |

| Acute Dermal Toxicity (LD50) | 820 mg/kg (Rabbit) | [1] |

| Carcinogenicity | Probable human carcinogen (Group B2) | [2] |

| Mutagenicity | Suspected of causing genetic defects | [3] |

| Target Organs | Blood, spleen, kidneys, liver, cardiovascular system, central nervous system (CNS) | [4] |

GHS Hazard Statements for Aniline (representative for this compound):

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H318: Causes serious eye damage.[5]

-

H341: Suspected of causing genetic defects.[5]

-

H351: Suspected of causing cancer.[5]

-

H372: Causes damage to organs through prolonged or repeated exposure.[5]

-

H410: Very toxic to aquatic life with long-lasting effects.[5]

Experimental Protocols

Synthesis of this compound

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Nitric Acid (HNO₃, 68%)

-

Deionized water

-

Ice bath

-

Stirring plate and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

In a fume hood, place a beaker containing a stir bar on a stirring plate.

-

Add a measured amount of aniline to the beaker.

-

Place the beaker in an ice bath to cool the aniline.

-

Slowly and dropwise, add a stoichiometric equivalent of concentrated nitric acid to the cooled and stirring aniline. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 20°C.

-

Continue stirring for 30 minutes after the addition of nitric acid is complete.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the this compound crystals in a desiccator.

Visualized Workflow and Logical Relationships

Synthesis of this compound Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Toxicological Pathway of Aniline

While a specific signaling pathway for this compound is not well-documented, the toxicity of its parent compound, aniline, is known to involve oxidative stress and damage to the spleen. One of the proposed mechanisms involves the formation of nitrotyrosine.[2][6]

Caption: Proposed mechanism of Aniline-induced splenic toxicity.

References

An In-depth Technical Guide to the Physical Properties of Anilinium Nitrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anilinium nitrate (C₆H₅NH₃⁺NO₃⁻) crystals. Anilinium nitrate, an organic salt formed from the reaction of aniline and nitric acid, is a material of interest due to the properties conferred by its layered crystal structure and extensive hydrogen-bonding network. This document collates crystallographic, spectroscopic, thermal, and solubility data, and provides detailed experimental protocols for its synthesis and characterization.

General and Crystallographic Properties

Anilinium nitrate is a molecular salt with the chemical formula C₆H₈N₂O₃ and a molar mass of 156.14 g/mol .[1][2] At room temperature, it exists as a crystalline solid.

The crystal structure of anilinium nitrate has been determined by single-crystal X-ray diffraction. The crystals belong to the orthorhombic system with the centrosymmetric space group Pbca.[3] The structure is characterized by a distinct layered arrangement, consisting of alternating organic and inorganic layers. The organic layers contain the interdigitated phenyl groups of the anilinium cations, while the inorganic layers are composed of the ammonium groups (-NH₃⁺) and the nitrate anions (NO₃⁻).[4]

A defining feature of the crystal packing is the robust three-dimensional network of hydrogen bonds. These interactions are primarily of the N-H···O type, occurring between the hydrogen atoms of the anilinium cation's ammonium group and the oxygen atoms of the nitrate anion.[4][5] This extensive hydrogen bonding is a key factor in the stability and overall structure of the crystal lattice.

Table 1: Crystallographic and General Properties of Anilinium Nitrate

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₈N₂O₃ | [2] |

| Molar Mass | 156.14 g/mol | [1][2] |

| CAS Number | 542-15-4 | [1] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| Lattice Parameters (at 293 K) | a = 10.158(2) Å, b = 9.277(2) Å, c = 16.177(3) Å | [3] |

| Unit Cell Volume (V) | 1522.4 (10) ų | |

| Molecules per Unit Cell (Z) | 8 | [3] |

| Calculated Density (Dₓ) | 1.369 Mg/m³ | |

| Melting Point | ~190 °C (estimate) | [1] |

| Refractive Index | ~1.5010 (estimate) | [1] |

Synthesis and Crystal Growth

Anilinium nitrate crystals are typically prepared via an acid-base reaction between aniline and nitric acid in an aqueous solution. High-quality single crystals suitable for X-ray diffraction can be grown by the slow evaporation method.

Experimental Protocol: Synthesis and Crystal Growth

Objective: To synthesize anilinium nitrate and grow single crystals by slow evaporation.

Materials:

-

Aniline (C₆H₅NH₂)

-

Nitric Acid (HNO₃, 65%)

-

Deionized Water

Procedure:

-

In a fume hood, dissolve a specific molar quantity of aniline in a minimal amount of gently heated deionized water (temperature should be maintained below 80°C).[5]

-

Slowly, and with constant stirring, add an equimolar amount of 65% nitric acid to the aniline solution. This reaction is exothermic and should be performed with care, potentially using an ice bath to control the temperature.[5] The reaction is as follows: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻.[5]

-

Once the addition is complete, allow the solution to cool to room temperature.

-

Filter the resulting solution to remove any impurities.

-

Transfer the clear filtrate to a clean beaker or crystallizing dish.

-

Cover the beaker with perforated parafilm to allow for slow solvent evaporation.

-

Place the beaker in a vibration-free environment at a constant, ambient temperature.

-

Monitor the beaker over several days to weeks for the formation of well-defined, transparent single crystals.

Caption: Workflow for the synthesis of anilinium nitrate crystals.

Spectroscopic Properties

The vibrational properties of anilinium nitrate have been investigated using Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. The resulting spectra are a combination of the vibrational modes of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[5]

The key vibrational modes for the nitrate anion include an antisymmetric stretching mode observed around 1340-1344 cm⁻¹ and symmetric stretching modes around 1031-1038 cm⁻¹.[3] The phenyl ring of the anilinium cation exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a ring breathing mode near 1004 cm⁻¹.[6] The presence of strong N-H···O hydrogen bonds in the crystal lattice can cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands.[5]

Table 2: Key Vibrational Frequencies for Anilinium Nitrate

| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Assignment | Reference(s) |

| ~3108 - 2970 | - | Aromatic C-H Stretching | [6] |

| 1340 | 1344 | NO₃⁻ Antisymmetric Stretching | [3][6] |

| 1038, 1031 | - | NO₃⁻ Symmetric Stretching | [3] |

| 1005 | 1004 | Phenyl Ring Breathing Mode | [6] |

| 835, 822 | - | NO₃⁻ Out-of-plane Bending | [3] |

| 749 | 750 | NO₃⁻ Deformation | [6] |

In UV-Visible spectroscopy, the electronic transitions are primarily associated with the π → π* transitions of the anilinium cation's phenyl ring. The protonation of the amino group in aniline to form the anilinium ion results in a hypsochromic (blue) shift compared to pure aniline.[5]

Thermal Properties

The thermal stability and behavior of anilinium nitrate are critical for its handling and potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine properties like melting point and decomposition temperature.

An estimated melting point for anilinium nitrate is approximately 190°C.[1] DSC studies performed in the temperature range of 113–293 K (-160 to 20 °C) did not clearly indicate any phase transitions.[3] TGA can reveal the decomposition pathway, which for nitrate salts often involves the release of nitrogen oxides.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability, melting point, and decomposition profile of anilinium nitrate crystals.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium for melting point).

-

Weigh approximately 2-5 mg of finely ground anilinium nitrate crystal into an aluminum or ceramic sample pan.

-

Place the pan into the instrument furnace. An empty pan is used as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature above its expected decomposition (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the onset of melting (endothermic peak on DSC curve without weight loss) and decomposition events (sharp weight loss on TGA curve, often accompanied by exothermic peaks on DSC).

Caption: Standard workflow for physicochemical characterization.

Solubility and Other Properties

The formation of the anilinium salt significantly alters the solubility of the parent aniline molecule. Aniline itself is only slightly soluble in water (approximately 3.4 g/100 mL at 20°C).[7] The protonation of the amino group to form the anilinium cation (C₆H₅NH₃⁺) increases its polarity, thereby enhancing its solubility in polar solvents like water.[8] Quantitative solubility data for anilinium nitrate in various solvents is not widely published, but it is expected to be readily soluble in water.

Experimental Protocol: Solubility Determination

Objective: To determine the solubility of anilinium nitrate in a given solvent at a specific temperature.

Procedure:

-

Prepare a saturated solution of anilinium nitrate in the chosen solvent (e.g., deionized water) at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Carefully withdraw a known volume of the clear supernatant liquid, ensuring no solid particles are transferred.

-

Weigh the withdrawn aliquot to determine its mass.

-

Evaporate the solvent from the aliquot completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point).

-

Weigh the remaining dry solid (anilinium nitrate).

-

Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the initial volume of the aliquot.

Structure-Property Relationships

The physical properties of anilinium nitrate are intrinsically linked to its molecular and crystal structure. The logical relationship between these aspects is crucial for understanding its behavior and predicting its potential applications.

// Edges HBond -> Thermal [color="#34A853", label="determines lattice energy"]; HBond -> CrystalProp [color="#34A853", label="governs packing"]; Layering -> CrystalProp [color="#34A853", label="defines structure"]; Anilinium -> Spectro [color="#EA4335", label="π-π* transitions (UV)"]; Anilinium -> Solubility [color="#FBBC05", label="hydrophobic part"]; Nitrate -> Spectro [color="#EA4335", label="N-O vibrations (IR/Raman)"]; Nitrate -> Solubility [color="#FBBC05", label="hydrophilic part"]; HBond -> Spectro [color="#EA4335", label="shifts N-H bands"]; }

Caption: Relationship between structure and physical properties.

References

- 1. chembk.com [chembk.com]

- 2. Aniline nitrate | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 542-15-4 | Benchchem [benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

Protonation of Aniline with Nitric Acid: A Technical Guide to Reaction Mechanisms and Synthetic Protocols

This in-depth technical guide explores the core principles governing the reaction between aniline and nitric acid, with a specific focus on the initial protonation step. For researchers, scientists, and professionals in drug development, understanding this fundamental acid-base interaction is critical, as it dictates the regiochemical outcome of aniline nitration—a key transformation in the synthesis of many pharmaceutical and industrial compounds. This document provides a detailed examination of the reaction mechanisms, quantitative data, and experimental protocols necessary for controlling and optimizing this reaction.

The Aniline-Nitric Acid Interaction: An Acid-Base Equilibrium

Aniline is an aromatic amine and acts as a weak base due to the lone pair of electrons on the nitrogen atom.[1] In the presence of a strong acid like nitric acid (HNO₃), particularly within a nitrating mixture containing concentrated sulfuric acid (H₂SO₄), the amino group (-NH₂) is readily protonated.[2] This rapid acid-base reaction forms the anilinium ion (C₆H₅NH₃⁺).[3][4]

The position of this equilibrium is dictated by the relative acid strengths of the species involved. The pKa of the anilinium ion is approximately 4.6, while the pKa of nitric acid is significantly lower, indicating it is a much stronger acid.[5][6] This substantial difference in acidity ensures that in a strongly acidic medium, the equilibrium heavily favors the formation of the protonated anilinium ion.

Table 1: Acid Dissociation Constants (pKa) This table summarizes the relevant pKa values that govern the protonation of aniline by nitric acid.

| Compound | Conjugate Acid | pKa of Conjugate Acid | Reference |

| Aniline (C₆H₅NH₂) | Anilinium ion (C₆H₅NH₃⁺) | ~4.6 | [5][6] |

| Nitrate ion (NO₃⁻) | Nitric Acid (HNO₃) | ~ -1.4 | N/A |

Mechanism: The Duality of Aniline Nitration

The protonation of aniline is the critical step that determines the product distribution during electrophilic aromatic substitution (EAS). The reaction proceeds via two competing pathways, which explains the complex mixture of isomers obtained from direct nitration.

-

Pathway A: Reaction of the Anilinium Ion (-NH₃⁺) The anilinium ion, being the predominant species in the strong acid, undergoes nitration. The positively charged -NH₃⁺ group is a powerful electron-withdrawing group due to its inductive effect.[7] This deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[2][8][9]

-

Pathway B: Reaction of Free Aniline (-NH₂) Although the equilibrium favors the anilinium ion, a small, trace amount of unprotonated aniline still exists.[2] The -NH₂ group is a potent activating group that directs incoming electrophiles to the ortho and para positions via resonance stabilization.[7][10] Because the free aniline is so highly activated, its reaction rate is fast enough to produce a significant amount of the para and ortho products, despite its low concentration.[2]

The result of these competing pathways is a product mixture that contains significant amounts of both meta and para isomers. Direct nitration of aniline typically leads to tarry oxidation byproducts as well.[7]

Table 2: Typical Product Distribution for Direct Aniline Nitration The following table presents the approximate yields of the isomeric nitroanilines from the direct nitration of aniline with a mixture of nitric and sulfuric acid.

| Product | Position of -NO₂ | Approximate Yield (%) | Rationale |

| p-Nitroaniline | para | 51% | Formed from highly reactive unprotonated aniline; sterically favored over ortho.[10] |

| m-Nitroaniline | meta | 47% | Formed from the abundant, but deactivated, anilinium ion.[10][11] |

| o-Nitroaniline | ortho | 2% | Formed from unprotonated aniline, but sterically hindered.[7][11] |

Experimental Protocols

Due to the formation of multiple products and oxidative side reactions, direct nitration of aniline is often avoided when a specific isomer is desired.[12] The most common strategy to synthesize p-nitroaniline selectively is to first protect the amino group by converting it to an amide (acetanilide), which moderates its reactivity and sterically hinders the ortho positions.[2][13]

Protocol 1: Direct Nitration of Aniline (Illustrative)

-

Warning: This reaction can be vigorous and produce hazardous byproducts. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid with constant swirling.[3] Keep the mixture cool.

-

Reaction: In a separate test tube, cool 1 mL of aniline in the ice bath.[3]

-

Addition: Add the cold nitrating mixture dropwise to the aniline with continuous swirling, ensuring the temperature remains low.[3]

-

Workup: After the addition is complete, allow the mixture to stand for a short period before pouring it onto crushed ice. The precipitated nitroaniline isomers can then be separated, typically through chromatography.

Protocol 2: Synthesis of p-Nitroaniline via Acetanilide Protection

This multi-step protocol is the preferred method for obtaining a high yield of p-nitroaniline.

-

Step 1: Synthesis of Acetanilide (Protection)

-

Dissolve aniline in glacial acetic acid.

-

Add acetic anhydride to the solution and gently heat the mixture under reflux for approximately 30 minutes.

-

Pour the hot mixture into a beaker of cold water to precipitate the acetanilide.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Step 2: Nitration of Acetanilide

-

In a flask, dissolve the dried acetanilide in glacial acetic acid and cool the mixture in an ice bath.[13]

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.[13]

-

Add the nitrating mixture dropwise to the cooled acetanilide solution while stirring, maintaining a low temperature (0-5 °C).[13]

-

After the addition, allow the reaction to proceed for about one hour in the ice bath.

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide. Collect the solid by vacuum filtration.

-

-

Step 3: Hydrolysis of p-Nitroacetanilide (Deprotection)

-

Heat the crude p-nitroacetanilide in a solution of aqueous sulfuric acid (e.g., 70%) under reflux for 30-60 minutes to hydrolyze the amide back to an amine.[13]

-

Cool the solution and carefully neutralize it with an aqueous base (e.g., ammonium hydroxide) to precipitate the p-nitroaniline.[13]

-

Collect the yellow solid product by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.[13]

-

Conclusion

The protonation of aniline by nitric acid is a defining feature of its nitration chemistry. The resulting equilibrium between the highly reactive, ortho,para-directing free amine and the deactivated, meta-directing anilinium ion leads to a complex product mixture and potential for undesirable side reactions. For synthetic applications in drug discovery and materials science, where regiochemical purity is paramount, direct nitration is often impractical. The use of a protecting group strategy, such as the acetylation of aniline, circumvents the issue of protonation, thereby enabling a controlled and selective synthesis of the desired nitroaniline isomers. A thorough understanding of this underlying acid-base chemistry is therefore essential for any scientist working with these foundational aromatic building blocks.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. brainly.com [brainly.com]

- 4. Aniline reacts with conc. \\[\\;{\\text{HN}}{{\\text{O}}_{\\text{3}}}\\] to give:-\n \n \n \n \n [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. doubtnut.com [doubtnut.com]

- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]

- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Aromatic Nitration [cs.gordon.edu]

An In-depth Technical Guide to the Formation and Stability of Aniline Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, synthesis, and stability of aniline nitrate (also known as anilinium nitrate). It is intended to serve as a resource for professionals in research and development who require a detailed understanding of this compound's properties and handling. The guide includes detailed experimental protocols, quantitative data, and graphical representations of key processes.

Introduction to this compound

This compound, with the chemical formula C₆H₅NH₃⁺NO₃⁻, is the salt formed from the acid-base reaction between aniline (C₆H₅NH₂), a weak aromatic amine, and nitric acid (HNO₃).[1][2] It is crucial to distinguish the formation of this salt from the electrophilic aromatic substitution reaction known as nitration, where a nitro group (-NO₂) is introduced onto the aniline ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[1][3][4] While this compound can be an intermediate in certain processes, its direct synthesis involves a straightforward protonation of the amino group.[2] The compound serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives.[1][2]

Formation of this compound

The formation of this compound is an exothermic acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H⁺) from nitric acid.[2][5] This results in the formation of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).

The overall reaction is as follows: C₆H₅NH₂ + HNO₃ → C₆H₅NH₃⁺NO₃⁻[2]

This reaction is typically carried out in a cold aqueous solution to control the exothermic nature of the reaction and to prevent unwanted side reactions, particularly the nitration of the benzene ring, which is favored at higher temperatures and with concentrated acids.[1][2]

Caption: this compound Formation Pathway.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol outlines a direct method for synthesizing this compound.[1][2]

Materials:

-

Aniline (C₆H₅NH₂)

-

Dilute Nitric Acid (HNO₃)

-

Deionized Water

-

Ice Bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and flasks

Procedure:

-

Dissolve Aniline: In a flask, dissolve pure aniline in a suitable amount of deionized water. The solution should be cooled in an ice bath to a temperature between 0-5°C.[1]

-

Acid Addition: While constantly stirring the cold aniline solution, slowly add dilute nitric acid dropwise. The reaction is exothermic, and maintaining a low temperature is critical to prevent the formation of nitroaniline byproducts.[1][2]

-

Crystallization: As the nitric acid is added, this compound will begin to crystallize out of the solution. Continue the addition of nitric acid until the reaction is complete (e.g., when no more precipitate forms).

-

Isolation: After the reaction is complete, allow the mixture to stand in the ice bath for a period to ensure maximum crystallization.

-

Filtration and Washing: Filter the crystalline this compound using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the collected crystals, for example, in a desiccator over a suitable drying agent.

Caption: Experimental Workflow for this compound Synthesis.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of other chemical agents.

-

Thermal Stability: this compound's thermal stability is a significant consideration. At elevated temperatures, a proton transfer can occur from the anilinium ion back to the nitrate ion, regenerating aniline and nitric acid. These regenerated species can then undergo further oxidation-reduction reactions.[2] The thermal decomposition of related compounds often yields products like nitrogen dioxide and water.[2]

-

Light and Air Exposure: The parent compound, aniline, is known to darken upon exposure to air and light and can polymerize into a resinous mass.[6] While the salt form offers greater stability, prolonged exposure to light and air should be avoided to maintain purity.

-

pH: The stability of aniline in aqueous solutions has been found to be best at a neutral pH (pH 7) and low temperatures (4°C).[6] Deviations from neutral pH, particularly in solution, can affect the equilibrium between the anilinium ion and free aniline, potentially impacting long-term stability.

-

Chemical Incompatibility: Aniline and its salts can react violently with strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids.[7] Such contact can lead to fires and explosions and must be strictly avoided.

Caption: Factors Affecting this compound Stability.

Data Presentation

Physico-Chemical Properties

The following table summarizes key properties of aniline and its nitrate salt.

| Property | Aniline | This compound |

| Chemical Formula | C₆H₇N[8][9] | C₆H₈N₂O₃[10] |

| Molecular Weight | 93.13 g/mol [9] | 156.14 g/mol [10] |

| Appearance | Colorless to brownish oily liquid[6] | Crystalline solid[11] |

| Melting Point | -6 °C[6] | Not specified, decomposition may occur |

| Boiling Point | 184 °C[6] | Decomposes |

| Solubility in Water | Slightly soluble[6] | Soluble[2] |

| CAS Number | 62-53-3[9] | 542-15-4[10] |

Analytical and Characterization Methods

A variety of analytical techniques are employed for the analysis and characterization of aniline, its derivatives, and reaction products.

| Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of aniline and nitroanilines in aqueous samples; often preferred over GC as no derivatization is needed. | [12][13] |

| Gas Chromatography (GC) | Used for determining aniline and its derivatives in environmental samples, often with a nitrogen-phosphorus selective detector (NPD) for enhanced sensitivity and selectivity. | [12][13][14] |

| UV-Vis Spectroscopy | To monitor reaction kinetics by observing changes in absorbance over time. The protonation of aniline to the anilinium ion causes a noticeable shift in the absorption spectrum. | [2][15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and study hydrogen bonding. The formation of the anilinium ion (NH₃⁺) and the presence of the nitrate ion (NO₃⁻) result in characteristic vibrational bands. | [2][11] |

| Mass Spectrometry (MS) | To identify thermal decomposition products and other volatile compounds by analyzing their fragmentation patterns. | [2] |

| Differential Scanning Calorimetry (DSC) | To study thermal properties, such as phase transitions or decomposition, as a function of temperature. | [11] |

Conclusion

The formation of this compound is a fundamental acid-base reaction critical for various applications in chemical synthesis. A thorough understanding of its synthesis protocol, with careful control of reaction conditions, is essential to ensure product purity and avoid the formation of nitrated byproducts. Furthermore, knowledge of its stability profile—particularly its sensitivity to heat, light, and oxidizing agents—is paramount for the safe handling, storage, and application of this compound in research and drug development settings. The analytical methods outlined provide the necessary tools for quality control and mechanistic studies involving this compound and related compounds.

References

- 1. How are nitrates of aniline prepared? | Filo [askfilo.com]

- 2. This compound | 542-15-4 | Benchchem [benchchem.com]

- 3. Reasons for Difficult Nitration of Aniline [cnchemshop.com]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Aniline [webbook.nist.gov]

- 9. Aniline [webbook.nist.gov]

- 10. This compound | C6H8N2O3 | CID 6452955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

Vibrational Spectrum Analysis of Aniline Nitrate: A Technical Guide

This technical guide provides an in-depth analysis of the vibrational spectrum of aniline nitrate (C₆H₅NH₃⁺NO₃⁻), a salt formed from the protonation of aniline by nitric acid.[1] The vibrational spectrum of this compound is a composite of the vibrational modes of the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[1] This document details the synthesis, experimental protocols for spectroscopic analysis, and a comprehensive breakdown of the compound's characteristic vibrational modes as identified by Fourier Transform Infrared (FTIR) and Raman spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Synthesis of this compound

The most direct method for synthesizing this compound is through the acid-base reaction between aniline and nitric acid.[1] The amino group of aniline is protonated by the strong acid to form the anilinium cation.[1]

Experimental Protocol: Synthesis

A common laboratory-scale procedure for the synthesis of this compound is as follows:

-

Aniline is dissolved in heated deionized water.[1]

-

Nitric acid (e.g., 65% solution) is added gradually to the aniline solution.[1]

-

The reaction is exothermic, so the temperature should be carefully controlled, often kept below 80°C to prevent unwanted oxidative side reactions.[1]

-

The solution is then cooled, allowing for the crystallization of this compound.

-

The resulting crystals (C₆H₅NH₃⁺·NO₃⁻) can be collected by filtration and dried.[2]

Vibrational Spectroscopy Analysis

FTIR and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules.[1] For an ionic salt like this compound, the resulting spectra provide detailed information about the structure of the anilinium cation, the nitrate anion, and the interactions between them.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ is common for such analyses.[3] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound powder is placed in a sample holder, such as a glass capillary tube or a small cup in a solid-state sample holder.[4]

-

Instrumentation: An FT-Raman spectrometer, often equipped with a Nd:YAG laser (1064 nm excitation), is used to minimize fluorescence.[4]

-

Data Acquisition: The laser is focused on the sample. The scattered light is collected and analyzed. Spectra are recorded over a similar range to FTIR, and multiple scans are often averaged to improve the signal-to-noise ratio.

Data and Vibrational Mode Assignment

The vibrational spectrum of this compound is interpreted by assigning observed bands to specific molecular motions within the anilinium cation and the nitrate anion.

Vibrational Modes of the Nitrate Anion (NO₃⁻)

The planar nitrate ion (D₃h symmetry) has four fundamental vibrational modes.[2] These modes serve as key markers in the spectrum of this compound.

| Vibrational Mode | Symmetry | Approx. Frequency (cm⁻¹) | Activity |

| Symmetric Stretch (ν₁) | A₁' | ~1040 | Raman |

| Out-of-Plane Bend (ν₂) | A₂" | ~800 | IR |

| Antisymmetric Stretch (ν₃) | E' | ~1330 | IR, Raman |

| In-Plane Bend (ν₄) | E' | ~730 | IR, Raman |

| Data sourced from ResearchGate.[2] |

Observed Vibrational Frequencies of this compound

The following table summarizes the key experimental vibrational frequencies observed for this compound crystals and their assignments, distinguishing between the contributions from the nitrate anion and the anilinium cation.

| Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) | Assignment | Originating Group |

| 1340 | 1344 | Antisymmetric Stretching | NO₃⁻ |

| 1038, 1031 | 1035 | Symmetric Stretching | NO₃⁻ |

| 835, 822 | - | Out-of-Plane Bending | NO₃⁻ |

| - | ~3047 | C-H Stretching | Anilinium Cation |

| ~3500-3300 | ~3500-3300 | N-H Stretching | Anilinium Cation |

| ~1622 | - | N-H Bend | Anilinium Cation |

| ~1300 | ~1300 | C-N Stretching | Anilinium Cation |

| ~1100-1200 | ~1100-1200 | C-H In-Plane Deformation | Anilinium Cation |

| Data for nitrate modes in this compound sourced from ResearchGate.[2] Comparative data for aniline modes sourced from various studies.[5][6][7][8] |

Discussion of Assignments:

-

Nitrate Anion Modes: The strong bands observed around 1340-1344 cm⁻¹ are characteristic of the antisymmetric stretching mode (ν₃) of the nitrate group.[2] The symmetric stretching mode (ν₁) appears around 1031-1038 cm⁻¹ in the IR and at 1035 cm⁻¹ in the Raman spectrum.[2] The out-of-plane bending mode (ν₂) is identified in the IR spectrum at 835 cm⁻¹ and 822 cm⁻¹.[2]

-

Anilinium Cation Modes: The vibrational modes of the anilinium cation are derived from those of the aniline molecule, with shifts due to the protonation of the amino group.

-

N-H Stretching: The protonated amino group (-NH₃⁺) exhibits strong stretching vibrations, typically in the 3300-3500 cm⁻¹ region.[8]

-

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[5]

-

Ring Modes: Vibrations of the benzene ring, including C=C stretching and C-H bending, are found in the 1600-700 cm⁻¹ region. For instance, the C-N stretching vibration is typically found around 1250-1340 cm⁻¹.[7]

-

Conclusion

The vibrational analysis of this compound by FTIR and Raman spectroscopy provides a clear and detailed fingerprint of its molecular structure. The spectra are dominated by the characteristic modes of the nitrate anion and the anilinium cation. The distinct frequencies for the symmetric and antisymmetric stretches of the NO₃⁻ group, combined with the N-H and aromatic ring vibrations of the anilinium cation, allow for unambiguous identification and characterization of the salt. This guide provides the foundational data and protocols necessary for researchers to effectively apply these powerful analytical techniques in their work.

References

- 1. This compound | 542-15-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plus.ac.at [plus.ac.at]

- 5. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method : Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

Hydrogen Bonding in the Crystal Structure of Anilinium Nitrate: A Technical Guide

Abstract: The supramolecular architecture of anilinium nitrate (C₆H₈N⁺·NO₃⁻) is fundamentally governed by an extensive network of hydrogen bonds. These non-covalent interactions dictate the crystal packing, stability, and physicochemical properties of the compound. This technical guide provides an in-depth analysis of the hydrogen bonding within the anilinium nitrate crystal structure, summarizing key crystallographic data, outlining experimental protocols for its characterization, and visualizing the critical molecular interactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of organic salts and crystal engineering.

Core Crystal Structure and Crystallographic Data

Anilinium nitrate is an organic-inorganic salt formed by the protonation of aniline by nitric acid. Its crystal structure is characterized by the electrostatic interactions between the anilinium cation (C₆H₅NH₃⁺) and the nitrate anion (NO₃⁻).[1] The structure is organized into distinct alternating layers: an organic layer containing the aromatic phenyl groups and an inorganic layer composed of the ammonium groups (-NH₃⁺) and nitrate ions.[2]

Single-crystal X-ray diffraction studies have revealed that anilinium nitrate typically crystallizes in the orthorhombic system with the space group Pbca, with eight molecules per unit cell.[1][3] However, reports of a monoclinic system suggest the possibility of polymorphism, which may be influenced by crystallization conditions.[1]

Table 1: Crystallographic Data for Anilinium Nitrate (Orthorhombic System)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca (No. 61) | [3] |

| a (Å) | 10.158(2) | [3] |

| b (Å) | 9.277(2) | [3] |

| c (Å) | 16.177(3) | [3] |

| Z (molecules/unit cell) | 8 |[1][3] |

The Hydrogen Bonding Network

The defining feature of the anilinium nitrate crystal lattice is the robust, three-dimensional network of intermolecular hydrogen bonds.[1] These interactions are primarily of the N-H···O type, occurring between the hydrogen atoms of the anilinium cation's protonated amino group and the oxygen atoms of the nitrate anion.[1][2] This charge-assisted hydrogen bonding is the principal force stabilizing the crystal structure.

The inorganic layers are where this hydrogen-bonding network is established, linking the cations and anions into a cohesive assembly.[2] Studies have identified multiple distinct N-H···O hydrogen bonds, indicating that all three hydrogen atoms of the ammonium group are involved in these interactions with oxygen atoms from surrounding nitrate anions.[3][4]

Table 2: Representative Hydrogen Bond Geometry in Anilinium Nitrate

| Donor (D) - H ··· Acceptor (A) | D···A Distance (Å) | Reference |

|---|---|---|

| N-H ··· O | 2.81 - 2.88 | [1] |

Note: This table summarizes the reported range of bond lengths. Detailed bond distances and angles for each specific N-H···O interaction can be found in dedicated crystallographic studies.

Experimental Methodologies

The elucidation of the hydrogen bonding in anilinium nitrate relies on a combination of synthesis, diffraction, and spectroscopic techniques.

Synthesis of Anilinium Nitrate Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method.

Protocol:

-

Preparation of Solution: Aniline (C₆H₅NH₂) is dissolved in an aqueous solution.

-

Acidification: Nitric acid (HNO₃) is added dropwise to the aniline solution under constant stirring. The reaction is exothermic and results in the formation of anilinium nitrate in solution. The molar ratio is typically 1:1.

-

Crystallization: The resulting aqueous solution of anilinium nitrate is filtered to remove any impurities.

-

Evaporation: The clear filtrate is left undisturbed in a vessel covered with a perforated lid (to allow for slow solvent evaporation) at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of anilinium nitrate will form. These are then harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise atomic positions and, consequently, the geometry of the hydrogen bonds.

Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns at various orientations.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic model is refined against the experimental data to optimize atomic coordinates, and thermal parameters. Hydrogen atom positions are often located from the difference Fourier map and refined.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the N-H···O hydrogen bonding network.

Spectroscopic Corroboration

Vibrational spectroscopy (FTIR and FT-Raman) provides complementary evidence for the presence and nature of hydrogen bonding.

Methodology:

-

Sample Preparation: A small amount of the crystalline anilinium nitrate is prepared for analysis, often as a KBr pellet for FTIR or directly in a sample holder for FT-Raman.

-

Spectral Acquisition: Infrared and Raman spectra are recorded.

-

Analysis: The formation of N-H···O hydrogen bonds weakens the N-H covalent bond. This results in a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FTIR and Raman spectra compared to a non-hydrogen-bonded amino group.[1] The vibrational modes of the nitrate anion are also affected by their participation in the hydrogen bond network.[3]

Visualization of Hydrogen Bonding Interactions

To illustrate the core interaction, the following diagrams visualize the logical relationship and the key hydrogen bond between the anilinium cation and the nitrate anion.

Caption: Workflow for the synthesis and characterization of anilinium nitrate.

Caption: An N-H···O hydrogen bond in anilinium nitrate.

Conclusion

The crystal structure of anilinium nitrate is a prime example of how charge-assisted hydrogen bonds orchestrate the formation of a stable, layered supramolecular assembly. The N-H···O interactions between the anilinium cation's ammonium group and the nitrate anion are the dominant forces in the crystal packing. A thorough understanding of this hydrogen bonding network, achieved through detailed experimental protocols involving X-ray diffraction and vibrational spectroscopy, is crucial for crystal engineering and the rational design of new materials with tailored properties for applications in pharmaceuticals and beyond.

References

An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles governing the basicity of aniline and its reactivity towards strong acids. It includes quantitative data on the basicity of aniline derivatives, detailed experimental protocols, and visualizations of key chemical processes and workflows.

The Basicity of Aniline: A Quantitative Perspective

Aniline (C₆H₅NH₂) is an aromatic amine that exhibits weak basicity, a characteristic that is fundamental to its chemical behavior and applications. The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).

Factors Attenuating the Basicity of Aniline

Unlike aliphatic amines such as cyclohexylamine (pKa of conjugate acid ≈ 11.2), aniline is a significantly weaker base (pKa of conjugate acid ≈ 4.6).[1] This reduced basicity is primarily attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system of the benzene ring.[2][3] This resonance effect disperses the electron density from the nitrogen atom, making the lone pair less available for protonation. The resonance stabilization of the neutral aniline molecule is greater than the stabilization of the anilinium cation, which further disfavors the protonation equilibrium.

The Effect of Ring Substituents on Basicity

The basicity of aniline can be modulated by the presence of substituents on the aromatic ring.

-

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This effect enhances the availability of the lone pair for protonation, thereby increasing the basicity of the aniline derivative compared to aniline itself.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the ring. This inductive and/or resonance withdrawal further delocalizes the nitrogen lone pair, making it even less available for protonation and significantly decreasing the basicity.[4]

Quantitative Basicity Data

The basicity of amines is commonly expressed by the pKb of the amine or the pKa of its conjugate acid (the anilinium ion). A lower pKb or a higher pKa of the conjugate acid indicates a stronger base. The relationship between the two is given by the equation: pKa + pKb = 14 at 25°C.[3]

The following table summarizes the experimental pKb values for aniline and several of its para- and meta-substituted derivatives, illustrating the electronic effects of various functional groups.

| Substituent | Position | pKb Value | pKa of Conjugate Acid (Calculated) | Electronic Effect |

| -H | (Aniline) | 9.4 | 4.6 | Reference |

| -CH₃ | para | 8.9 | 5.1 | Electron-Donating (Inductive/Hyperconjugation) |

| -CH₃ | meta | 9.3 | 4.7 | Electron-Donating (Inductive) |

| -OCH₃ | para | 8.7 | 5.3 | Electron-Donating (Resonance) |

| -Cl | para | 10.0 | 4.0 | Electron-Withdrawing (Inductive > Resonance) |

| -Cl | meta | 10.5 | 3.5 | Electron-Withdrawing (Inductive) |

| -CN | para | 12.3 | 1.7 | Strong Electron-Withdrawing (Resonance/Inductive) |

| -NO₂ | para | 13.0 | 1.0 | Strong Electron-Withdrawing (Resonance/Inductive) |

| -NO₂ | meta | 11.5 | 2.5 | Strong Electron-Withdrawing (Inductive) |

Data sourced from multiple references, with primary values from reference[5]. pKa values are calculated.

Reaction of Aniline with Strong Acids

As a base, aniline readily reacts with strong acids in a classic acid-base neutralization reaction to form the corresponding anilinium salt. This protonation significantly alters the chemical properties of the molecule, most notably its solubility and the electronic nature of the substituent on the benzene ring.

General Acid-Base Reaction

The fundamental reaction involves the protonation of the amino group by a strong acid (HA) to form an anilinium ion and the conjugate base of the acid (A⁻).

References

Aniline Nitrate: A Versatile Precursor in Modern Organic Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals.

Aniline nitrate, the salt formed from the reaction of aniline and nitric acid, serves as a pivotal precursor in a multitude of organic synthesis applications. Its utility stems from the dual reactivity of the anilinium cation and the nitrate anion, enabling its participation in a diverse array of chemical transformations. This guide provides a comprehensive overview of this compound's synthesis, properties, and its significant role as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other high-value organic compounds.

Synthesis and Properties of this compound

This compound is typically synthesized through a straightforward acid-base reaction between aniline and nitric acid. The exothermic nature of this reaction necessitates careful temperature control to prevent undesired side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Deionized Water

-

Ice bath

Procedure:

-

In a flask, dissolve aniline in heated deionized water.

-

Cool the solution in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled aniline solution with constant stirring, ensuring the temperature is maintained below 80°C.[1]

-

Continue the addition until a thick crystalline paste of this compound is formed.

-

The resulting this compound crystals can be collected by filtration and purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

While a specific yield for this direct synthesis is not widely reported in the literature, the reaction is known to proceed with high efficiency under controlled conditions.

Physicochemical Properties

This compound is a crystalline solid with a molecular weight of 156.14 g/mol .[2] Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol [2] |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| Infrared (IR) Spectroscopy | N-H stretching vibrations of the anilinium group (~3200 cm⁻¹), NO₃⁻ bands (~1380 cm⁻¹)[2] |

| Raman Spectroscopy | NO₃⁻ stretching vibrations (~1344 cm⁻¹, 1045-1071 cm⁻¹)[3] |

| UV-Vis Spectroscopy | Hypsochromic (blue) shift compared to aniline due to the protonation of the amino group.[1] |

This compound as a Precursor to Arenediazonium Salts

One of the most significant applications of this compound is its role as a precursor to arenediazonium salts. The anilinium ion is readily diazotized in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid.

The Diazotization Reaction

The diazotization of aniline or its salts is a cornerstone of aromatic chemistry, providing a versatile intermediate for the introduction of a wide range of functional groups onto the aromatic ring. The reaction is highly sensitive to temperature and is typically carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.

Caption: General workflow for the diazotization of this compound.

Experimental Protocol: Preparation of Benzenediazonium Chloride

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

Procedure:

-

Dissolve aniline (e.g., 4.5 ml) in a mixture of concentrated hydrochloric acid (e.g., 10 ml) and water (e.g., 20 ml) in a beaker.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5°C.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 ml) and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution with constant stirring, ensuring the temperature does not exceed 5°C.

-

The resulting solution contains the benzenediazonium chloride.

The diazotization of anilines can proceed in quantitative yield under carefully controlled conditions.[4]

Synthetic Applications of Arenediazonium Salts Derived from Aniline

The diazonium group is an excellent leaving group (as N₂ gas), allowing for its substitution by a wide variety of nucleophiles. This reactivity forms the basis of several important named reactions in organic synthesis.

Sandmeyer Reaction: Halogenation and Cyanation

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻).[5][6]

Caption: The Sandmeyer reaction for the synthesis of aryl halides and nitriles.

Table 1: Reported Yields for Sandmeyer and Related Reactions

| Starting Aniline Derivative | Reagents | Product | Yield (%) | Reference |

| Diverse Aryl Amines | In situ diazotization, electrochemical halogenation | Aryl Halides | 42-83 | [1] |

| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | Iodine-substituted methoxy ether | 75 | [2] |

| Aniline | Conc. HCl, Ethyl nitrite, Br₂/Ammonium persulfate | Bromobenzene | 55-80 | [2] |

| Aniline | Diazotization, Coupling with Phenol | Orange Dye | ~100 (assumed) | [7] |

| Aniline | Diazotization, Hydrolysis | Phenol | 45 (step 1) | [8] |

| Phenol from previous step | Bromination | Tribromophenol | 70 (step 2) | [8] |

| Aryl Diazonium Salts | CuCN, KCN, 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂ | Aryl Nitriles | 52-93 | [2] |

| Arenediazonium tetrafluoroborates | CuSCN, Trimethylsilyl cyanide, Cs₂CO₃ | Benzotrifluorides | 40-98 | [2] |

Gattermann Reaction